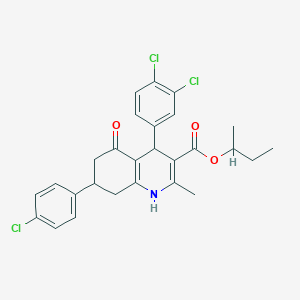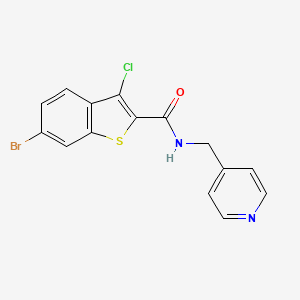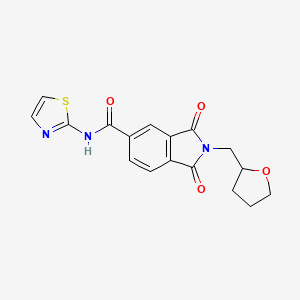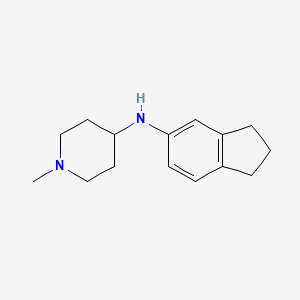![molecular formula C19H15N3 B5135047 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. The compound has also been shown to induce cell cycle arrest and inhibit the expression of various oncogenes, further supporting its anti-cancer activity.
Biochemical and Physiological Effects:
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been reported to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, making it a potential candidate for the treatment of various angiogenesis-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is its potent anti-cancer activity, which makes it a valuable tool for cancer research. The compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research, inflammation, and angiogenesis-related diseases.
In conclusion, 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is a promising chemical compound with potential applications in various fields. Its potent anti-cancer activity, anti-inflammatory, anti-oxidant, and anti-bacterial activities make it a valuable tool for scientific research. Further studies and development of this compound and its derivatives can lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with 3-acetyl-2-methylquinoline in the presence of trifluoroacetic acid. The reaction proceeds through a condensation reaction, followed by cyclization and subsequent trifluoroacetylation. This method has been reported to yield the desired compound in high purity and yield.
Aplicaciones Científicas De Investigación
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
3-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-13-11-14-5-2-3-8-17(14)21-19(13)16-7-4-6-15(12-16)18-9-10-20-22-18/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYFIUJQHGSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)
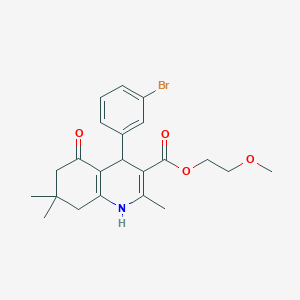
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5134979.png)
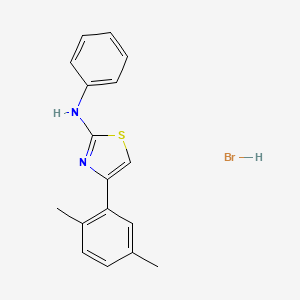
![2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5134996.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5134999.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B5135009.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
